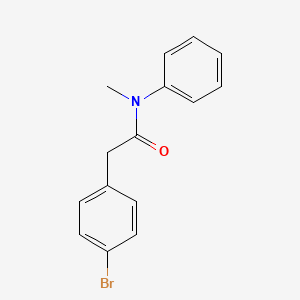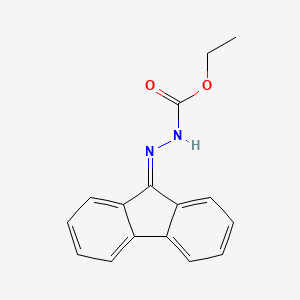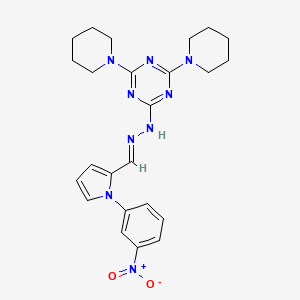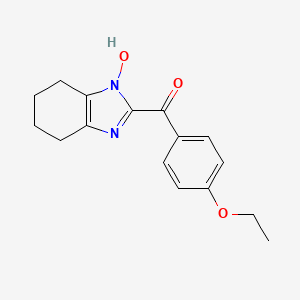
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is a fluorescent dye that is used in various applications, including biomedical imaging, protein labeling, and drug discovery. In
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide involves its ability to emit fluorescence when excited by light. The fluorescent properties of the compound are due to the xanthene moiety, which undergoes a photochemical reaction upon excitation. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is generally considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is its high quantum yield, which makes it a useful tool for fluorescence-based assays. Additionally, it is a non-toxic compound that is generally considered safe for use in scientific research. However, one limitation of the compound is its sensitivity to pH and solvent polarity, which can affect its fluorescent properties.
Orientations Futures
There are several future directions for N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide research. One area of focus is the development of new fluorescent probes based on the xanthene scaffold. Another area of research is the use of the compound in single-molecule imaging to study protein dynamics and interactions. Additionally, there is potential for the compound to be used in drug delivery systems due to its fluorescent properties. Finally, further studies are needed to investigate the effects of solvent polarity and pH on the fluorescent properties of the compound.
Conclusion
In conclusion, this compound is a fluorescent dye that has gained significant attention in scientific research. It is widely used as a fluorescent probe to label proteins and study their interactions, in biomedical imaging to visualize biological structures and processes, and in drug discovery to screen for potential drug candidates. The compound has a high quantum yield, making it a useful tool for fluorescence-based assays. However, its sensitivity to pH and solvent polarity can affect its fluorescent properties. Future research directions include the development of new fluorescent probes, the use of the compound in single-molecule imaging, and investigating its potential use in drug delivery systems.
Méthodes De Synthèse
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is synthesized through a condensation reaction between 3-methylbenzaldehyde and xanthene-9-carbaldehyde in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is purified through column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide is widely used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe to label proteins and study their interactions. It is also used in biomedical imaging to visualize biological structures and processes. Additionally, it has been used in drug discovery to screen for potential drug candidates.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-(9H-xanthen-9-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-15-7-6-8-16(13-15)23-22(24)14-19-17-9-2-4-11-20(17)25-21-12-5-3-10-18(19)21/h2-13,19H,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILJMKOPSQXJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
![4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5717063.png)



![ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)
![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)